2-methyl-6,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-methyl-6,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound with a unique structure that includes a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted benzylamine and reacting it with a suitable aldehyde or ketone, followed by cyclization with a triazole derivative, can yield the desired compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
2-methyl-6,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-methyl-6,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the diphenyl structure but lacks the triazoloquinazoline core.
Oxazole, 2-methyl-4,5-diphenyl-: Similar in having diphenyl groups but differs in the core structure.
Uniqueness
2-methyl-6,9-diphenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties not found in simpler diphenyl compounds. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Properties
Molecular Formula |
C22H20N4O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methyl-6,9-diphenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H20N4O/c1-14-23-22-24-18-12-17(15-8-4-2-5-9-15)13-19(27)20(18)21(26(22)25-14)16-10-6-3-7-11-16/h2-11,17,21H,12-13H2,1H3,(H,23,24,25) |
InChI Key |
ORZJITOAMQSLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CC=C4)NC2=N1)C5=CC=CC=C5 |
Origin of Product |
United States |
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